1-Stearo-3-linolein

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diacylglycerol derivatives, including those similar to 1-stearoyl-3-linoleoyl-glycerol, involves chemical and enzymatic methods. For example, Gaffney and Reese (1997) discussed the preparation of related di-O-acyl glycerol derivatives, highlighting the versatile approaches to synthesizing such molecules (Gaffney & Reese, 1997). Moreover, Fröling et al. (1984) detailed the synthesis of long-chain 1-saturated-2-unsaturated diacylglycerols via levulinoyl protection, showcasing a method applicable to creating TAGs with specific fatty acid compositions (Fröling, Pabon, & Ward, 1984).

Molecular Structure Analysis

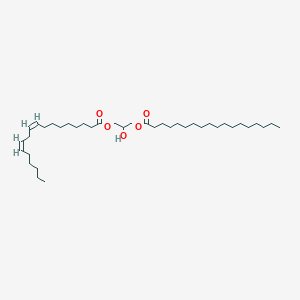

The molecular structure of TAGs like 1-stearoyl-3-linoleoyl-glycerol involves a glycerol backbone with fatty acids attached through ester linkages. This structure influences their physical and chemical properties. Studies such as those by Di and Small (1993, 1995) have investigated the physical behavior of mixed-chain diacylglycerols, highlighting the challenges in chain packing and the marked polymorphism these molecules exhibit due to their unique molecular structures (Di & Small, 1993), (Di & Small, 1995).

Chemical Reactions and Properties

TAGs undergo various chemical reactions, including hydrolysis, interesterification, and oxidation. The specific fatty acid composition of TAGs like 1-stearoyl-3-linoleoyl-glycerol influences their reactivity and stability. For instance, oxidation studies by Foglia, Nungesser, and Marmer (1988) on similar glycerides reveal insights into the oxidative stability and behavior of these molecules under different conditions (Foglia, Nungesser, & Marmer, 1988).

Physical Properties Analysis

The physical properties of TAGs, including melting behavior, polymorphism, and crystallization, are crucial for their application in food and pharmaceuticals. Bayés‐García et al. (2016) explored the crystallization and transformation kinetics of polymorphic forms of TAGs, providing valuable information on how different cooling and heating rates affect their polymorphic behavior (Bayés‐García, Calvet, Cuevas-Diarte, & Ueno, 2016).

Chemical Properties Analysis

The chemical properties of 1-stearoyl-3-linoleoyl-glycerol, such as its reactivity towards hydrolysis and oxidation, are influenced by its fatty acid composition. The presence of unsaturated linoleic acid makes it more prone to oxidation, affecting its stability and application. The enzymatic synthesis of structured TAGs, as discussed by Wang et al. (2020), illustrates the potential to tailor the chemical properties of TAGs for specific applications (Wang, Jiang, Xu, Miu, Jin, & Wang, 2020).

Applications De Recherche Scientifique

Thermotropic Properties and Phase Transition

- Thermotropic Properties and Gel to Liquid-Crystalline Phase Transition : A study by Coolbear, Berde, and Keough (1983) on mixed-acid polyunsaturated 1,2-diacyl-3-sn-phosphatidylcholines, including 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC), revealed that SLPC has a gel to liquid-crystalline phase transition temperature of -16.2°C. This transition is crucial in understanding the physical properties of cell membranes and lipid-based drug delivery systems (Coolbear, Berde, & Keough, 1983).

Influence on Gene Expression and Fatty Acid Composition

- Impact on Stearoyl-CoA Desaturase 1 Gene Expression : Research by Choi et al. (2000) demonstrated that the trans-10,cis-12 isomer of conjugated linoleic acid downregulates the expression of the stearoyl-CoA desaturase 1 gene in 3T3-L1 adipocytes. This implies a potential role of 1-Stearo-3-linolein in modulating fat metabolism and gene expression related to fatty acid synthesis (Choi et al., 2000).

Role in Milk Fatty Acid Composition

- Association with Milk Fatty Acid Composition : Kgwatalala et al. (2009) found that single nucleotide polymorphisms in the Stearoyl-CoA desaturase 1 gene influence the production of conjugated linoleic acid and mono-unsaturated fatty acids in the mammary gland of ruminant animals, suggesting a link between this compound and variations in milk fatty acid composition (Kgwatalala, Ibeagha-Awemu, Hayes, & Zhao, 2009).

Modification of Membrane Fatty Acid Composition

- Effects on Membrane Fatty Acid Composition : A study by Lee, Pariza, and Ntambi (1998) on the effect of conjugated linoleic acids on membrane fatty acid composition showed that these acids, including trans-10,cis-12 isomers, decrease the activity of stearoyl-CoA desaturase enzyme, altering fatty acid profiles in biological membranes. This indicates the potential influence of this compound in modifying membrane fatty acid composition (Lee, Pariza, & Ntambi, 1998).

Impact on Lipogenic Enzymes and Fatty Acid Profile

- Regulation of Lipogenic Enzymes : Research by Herdmann et al. (2010) explored the impact of dietary fatty acids on the expression of key lipogenic enzymes, such as acetyl-CoA carboxylase, stearoyl-CoA desaturase, and delta 6 desaturase, in the tissues of bulls. This study highlights the regulatory role of different fatty acids, possibly including this compound, on lipid metabolism in animal tissues (Herdmann, Nuernberg, Martin, Nuernberg, & Doran, 2010).

Propriétés

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHOZFIGMUOKTB-OHNCOSGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)